1,1,2-Trimethoxyethene

Catalog No.
S15030944
CAS No.
77998-68-6
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trimethoxyethene

CAS Number

77998-68-6

Product Name

1,1,2-Trimethoxyethene

IUPAC Name

1,1,2-trimethoxyethene

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-6-4-5(7-2)8-3/h4H,1-3H3

InChI Key

PEYJQPIHFQFVSO-UHFFFAOYSA-N

Canonical SMILES

COC=C(OC)OC

1,1,2-Trimethoxyethene is an organic compound with the molecular formula C5H12O3C_5H_{12}O_3 and a molecular weight of approximately 120.15 g/mol. It is classified as a trialkoxyethane, specifically an ether, and is known for its three methoxy groups attached to a central ethene backbone. The compound is represented structurally as (CH3O)2CHCH2OCH3(CH_3O)_2CHCH_2OCH_3 and has various synonyms including methoxyacetaldehyde dimethyl acetal and 2-methoxyacetaldehyde dimethyl acetal .

The compound is notable for its solubility in various solvents and its potential applications in chemical synthesis and as an intermediate in organic reactions. Its structure allows for unique reactivity patterns due to the presence of multiple ether functionalities.

1,1,2-Trimethoxyethene can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to yield corresponding aldehydes or acids, depending on the reaction conditions and reagents used.
  • Reduction: It can also be reduced to form alcohols.
  • Etherification: The presence of methoxy groups makes it susceptible to etherification reactions, where it can react with alcohols to form higher ethers.
  • Acetalization: In the presence of carbonyl compounds, it can participate in acetal formation reactions .

These reactions highlight its versatility as a building block in organic synthesis.

Several methods have been developed for synthesizing 1,1,2-trimethoxyethene:

  • From Biomass-Derived Sugars: A notable method involves the one-pot transformation of glucose into 1,1,2-trimethoxyethane using tandem catalysis over tungsten-based catalysts. This process includes steps such as epimerization and retro-aldol condensation followed by etherification .
  • Catalytic Processes: Research has shown that alkaline metal salts of phosphotungstic acid can effectively catalyze the conversion of hexose sugars into trialkoxyethanes through retro-aldol reactions .
  • Conventional Organic Synthesis: Traditional synthetic routes may involve the reaction of methanol with suitable aldehydes or ketones under acidic conditions to yield the desired ether.

1,1,2-Trimethoxyethene has potential applications in various fields:

  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis for producing more complex molecules.
  • Biomass Valorization: Its production from biomass-derived sugars highlights its role in sustainable chemistry and green chemistry practices.
  • Solvent

Several compounds share structural similarities with 1,1,2-trimethoxyethene. Here are some examples:

Compound NameCAS NumberSimilarity Score
(2-Methoxyethoxy)acetaldehyde dimethyl acetal94158-44-80.93
Methoxyacetaldehyde dimethyl acetal621-63-60.88
Dimethyl acetal of acetaldehyde102-52-30.67
Ethylene glycol dimethyl ether51673-84-80.63
Ethylene glycol monoethyl ether7252-83-70.60

Uniqueness

The uniqueness of 1,1,2-trimethoxyethene lies in its specific arrangement of three methoxy groups on an ethylene backbone, which influences its reactivity and potential applications compared to other ethers or acetals listed above. Its ability to be derived from renewable biomass sources also sets it apart in terms of sustainability considerations.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

118.062994177 g/mol

Monoisotopic Mass

118.062994177 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

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